molecular formula C18H32N2O5 B3970020 1-[1-(3-methylbutanoyl)-4-piperidinyl]azepane oxalate

1-[1-(3-methylbutanoyl)-4-piperidinyl]azepane oxalate

Cat. No. B3970020
M. Wt: 356.5 g/mol
InChI Key: SBSHCSMJKGJHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3-methylbutanoyl)-4-piperidinyl]azepane oxalate, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of azepane derivatives and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

1-[1-(3-methylbutanoyl)-4-piperidinyl]azepane oxalate acts as a selective antagonist of the dopamine D2 receptor and the serotonin 5-HT2A receptor. It has been shown to inhibit the binding of dopamine and serotonin to their respective receptors, which leads to a decrease in their downstream signaling pathways. This compound has also been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate dopamine and serotonin neurotransmission, which has implications for the treatment of neuropsychiatric disorders. This compound has also been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA. Additionally, this compound has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

1-[1-(3-methylbutanoyl)-4-piperidinyl]azepane oxalate has several advantages for use in lab experiments. It is a highly selective antagonist of the dopamine D2 receptor and the serotonin 5-HT2A receptor, which allows for specific modulation of these neurotransmitter systems. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, which may be useful in studies investigating the mechanisms of these disorders. However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life and may require frequent dosing to maintain its effects. Additionally, there may be individual differences in the response to this compound, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of 1-[1-(3-methylbutanoyl)-4-piperidinyl]azepane oxalate. One potential direction is the investigation of its potential use in the treatment of neuropsychiatric disorders, including schizophrenia, depression, and anxiety. Additionally, this compound may be useful in the study of drug addiction and the mechanisms of drug reward. Finally, there may be potential for the development of new compounds based on the structure of this compound that have improved pharmacological properties.

Scientific Research Applications

1-[1-(3-methylbutanoyl)-4-piperidinyl]azepane oxalate has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission. This compound has been used in studies investigating the mechanisms of drug addiction, depression, and anxiety. It has also been studied for its potential use in the treatment of schizophrenia and other neuropsychiatric disorders.

properties

IUPAC Name

1-[4-(azepan-1-yl)piperidin-1-yl]-3-methylbutan-1-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O.C2H2O4/c1-14(2)13-16(19)18-11-7-15(8-12-18)17-9-5-3-4-6-10-17;3-1(4)2(5)6/h14-15H,3-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSHCSMJKGJHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)N2CCCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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